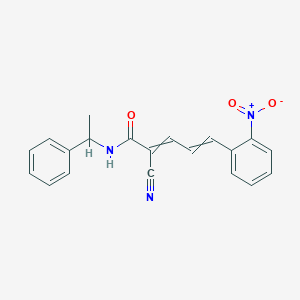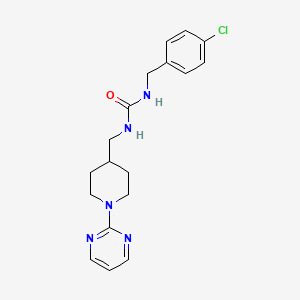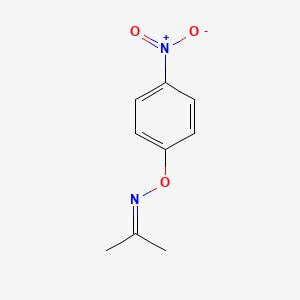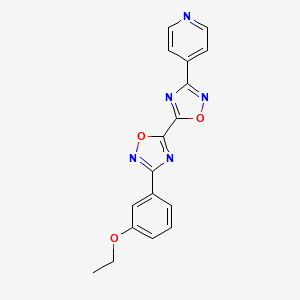![molecular formula C17H11Cl3N2OS2 B2860199 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide CAS No. 338959-63-0](/img/structure/B2860199.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
Thiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of acetamide derivatives, including those related to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide, have been extensively studied. These compounds are synthesized through various chemical reactions, involving multifunctional moieties to explore their structural properties and potential pharmacological activities. For example, a study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate highlights the design and synthesis of N-substituted derivatives with significant antibacterial and anti-enzymatic potential (Nafeesa et al., 2017). Another study detailed the crystal structure of a related acetamide, providing insights into intermolecular interactions and molecular orientation within the crystal lattice (Saravanan et al., 2016).
Molecular Docking and Pharmacokinetic Properties
Molecular docking and pharmacokinetic studies have been performed on these compounds to understand their interactions with biological targets and their potential as therapeutic agents. For instance, vibrational spectroscopic studies and quantum computational approaches have been used to characterize the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. These studies reveal insights into the stability and interactions of the molecule, supported by natural bond orbital analysis and pharmacokinetic properties (Jenepha Mary et al., 2022).
Antibacterial and Antiviral Activity
Research on the antibacterial and antiviral activities of acetamide derivatives, including structures similar to this compound, has shown promising results. Various studies have synthesized and evaluated the biological activities of these compounds, demonstrating their effectiveness against a range of bacterial and viral strains. For example, the synthesis and evaluation of some new thiazolidin-4-one derivatives as potential antimicrobial agents indicate their effectiveness against several microbial strains (Baviskar et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities .
Mode of Action
It’s worth noting that thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways involved in microbial and cancer cell growth .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dichlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS2/c18-11-3-1-10(2-4-11)14-8-25-17(21-14)22-16(23)9-24-15-7-12(19)5-6-13(15)20/h1-8H,9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRJYLCSWCFTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3,4-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2860119.png)
![N-[3-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860120.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2860122.png)




![1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2860128.png)



